molecular formula C10H12N2O3 B510112 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid CAS No. 342021-72-1

4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid

Cat. No.: B510112
CAS No.: 342021-72-1
M. Wt: 208.21g/mol
InChI Key: UVHYYLVLIGICES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid is a chemical compound with the molecular formula C10H12N2O3 It is characterized by the presence of a pyridine ring attached to a butanoic acid backbone through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the imine and its subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted amines, and various oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring and the oxo group play crucial roles in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-[(pyridin-4-ylmethyl)amino]butanoic acid
  • 4-Oxo-4-[(pyridin-3-ylmethyl)amino]butanoic acid

Uniqueness

4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

4-oxo-4-(pyridin-2-ylmethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(4-5-10(14)15)12-7-8-3-1-2-6-11-8/h1-3,6H,4-5,7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHYYLVLIGICES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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